3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol
Overview
Description
3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of acid catalysts. The reaction conditions often include:
Catalysts: Acid catalysts such as trifluoroacetic acid or phenolsulfonic acid-formaldehyde resin.
Solvents: Solvents like dichloromethane or ethanol.
Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form pyranoquinolones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various pyranoquinolone derivatives, which have significant biological activity and potential therapeutic applications .
Scientific Research Applications
3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid .
Uniqueness
What sets 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol apart from similar compounds is its specific ring fusion and the position of the hydroxyl group, which can significantly influence its reactivity and biological activity .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHURQFNKRLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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